![molecular formula C22H24N4O3S B3300788 3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904823-58-1](/img/structure/B3300788.png)
3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Overview
Description
3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and pain, inhibit the growth of cancer cells, and prevent the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the study of 3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide. One direction could be to further investigate its anti-inflammatory and anti-cancer properties. Another direction could be to study its potential use as an antibiotic or antifungal agent. Additionally, more research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.
Scientific Research Applications
3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It can also inhibit the growth of certain bacteria and fungi.
properties
IUPAC Name |
3,4-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-6-7-20(14-17(16)2)30(27,28)25-19-5-3-4-18(15-19)21-8-9-22(24-23-21)26-10-12-29-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBDQLSILNXIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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